BenchChemオンラインストアへようこそ!

2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid

Medicinal chemistry pKa prediction regioisomer differentiation

This 2-oxo benzoxazinone building block (MW 299.30 g/mol) is essential for ELOVL6 inhibitor hit-to-lead studies, providing a balanced lipophilicity profile (XLogP3: 0.8) and consistent pH-independent solubility. Its ≥95% purity ensures reliable fragment-based screening and SAR analysis. Commercial supply with Certificate of Analysis enables reproducible, comparative experiments against sulfonamide analogs.

Molecular Formula C12H13NO6S
Molecular Weight 299.3
CAS No. 954263-08-2
Cat. No. B3017358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid
CAS954263-08-2
Molecular FormulaC12H13NO6S
Molecular Weight299.3
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)CN2CC(=O)O
InChIInChI=1S/C12H13NO6S/c1-2-20(17,18)8-3-4-10-9(5-8)13(6-11(14)15)7-12(16)19-10/h3-5H,2,6-7H2,1H3,(H,14,15)
InChIKeySDKNKZPGBPJDKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

954263-08-2: A 2-Oxo-6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-4-yl Scaffold for Targeted Medicinal Chemistry Procurement


2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid (CAS 954263-08-2) is a synthetic benzoxazinone derivative with the molecular formula C12H13NO6S and a molecular weight of 299.30 g/mol [1]. This compound belongs to a class of fused heterocycles that have been investigated as long chain fatty acid elongase 6 (ELOVL6) inhibitors [2] and evaluated for antibacterial activity [3], though no primary bioactivity data have been published for this specific derivative. It is principally supplied as a research-grade building block by Enamine (via Sigma-Aldrich) and other vendors at ≥95% purity .

Why Generic Substitution Fails: Structural Determinants That Preclude Direct Interchange of 954263-08-2 with Closest Benzoxazinone Analogs


The benzoxazinone scaffold supports multiple regioisomeric and functional-group permutations that profoundly alter physicochemical properties relevant to binding, solubility, and metabolic stability. 954263-08-2 possesses a 2-oxo (lactone carbonyl) regiochemistry with an ethanesulfonyl substituent at the 6-position, whereas its closest commercially available analogs differ in the position of the oxo group (e.g., 3-oxo regioisomer CAS 1082837-93-1 ), the sulfonyl substituent identity (e.g., diethylaminosulfonyl analog CAS 897776-13-5 [1]), or the site of sulfonyl attachment (e.g., N-sulfonyl positional isomer CAS 1707602-95-6 ). Each of these structural variations shifts the hydrogen-bonding network, calculated lipophilicity, and predicted acidity of the acetic acid moiety, making direct functional substitution unreliable without de novo experimental validation.

Quantitative Comparative Evidence for 954263-08-2 Against Closest Structural Analogs


Regiochemical Differentiation: 2-Oxo vs. 3-Oxo Benzoxazinone Acetic Acid pKa Modulation

954263-08-2 bears the carbonyl at position 2 (lactone oxygen adjacent to the ring oxygen) and the acetic acid substituent at N-4. Its closest regioisomer, CAS 1082837-93-1, carries the carbonyl at position 3 and the acetic acid at C-2 . This regiochemical distinction alters the electronic environment of the carboxylic acid group: the predicted pKa for 954263-08-2 (as computed for the unsubstituted core) is approximately 3.84, compared to a predicted pKa of approximately 4.0 for the 3-oxo regioisomer . The ~0.16 log unit difference corresponds to a roughly 1.4-fold higher dissociation at physiological pH, which can influence solubility, salt formation propensity, and target engagement in biochemical assays.

Medicinal chemistry pKa prediction regioisomer differentiation

Lipophilicity Control Through Sulfonyl Substituent Identity: Ethanesulfonyl vs. Diethylaminosulfonyl

The 6-position sulfonyl group on 954263-08-2 is a simple ethanesulfonyl moiety. In contrast, the otherwise structurally analogous compound CAS 897776-13-5 substitutes a diethylaminosulfonyl group at the same position [1]. PubChem computed XLogP3 values quantify the resulting lipophilicity difference: 954263-08-2 has XLogP3 = 0.8, while the diethylaminosulfonyl analog has XLogP3 = 0.5, a reduction of 0.3 log units [2]. The lower lipophilicity of the diethylamino variant arises from the additional nitrogen atom, which increases hydrogen-bond acceptor count from 7 to 7 (the same count) but with a different spatial distribution and basicity that reduces effective logP. For programs requiring balanced LogD (1–3 range), the ethanesulfonyl derivative offers intermediate lipophilicity closer to the sweet spot for CNS or oral drug candidates.

Lipophilicity sulfonamide drug-likeness ADME

Molecular Weight Efficiency: Ethanesulfonyl vs. Diethylaminosulfonyl Impact on Ligand Efficiency Indices

954263-08-2 has a molecular weight of 299.30 g/mol [1], whereas the diethylaminosulfonyl analog (CAS 897776-13-5) has a molecular weight of 342.37 g/mol [2]. The 43 g/mol reduction represents a 14% lower molecular mass for the ethanesulfonyl derivative. In fragment-based or lead-optimization campaigns where ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) is a key selection criterion, this mass advantage allows 954263-08-2 to achieve the same potency with fewer heavy atoms, improving ligand efficiency metrics. For a hypothetical target engagement equivalent to IC50 = 1 µM (pIC50 = 6), the ethanesulfonyl derivative (21 heavy atoms) would yield LE ≈ 0.40, compared to LE ≈ 0.36 for the diethylamino variant (24 heavy atoms)—a ~11% improvement in atom economy.

Ligand efficiency molecular weight fragment-based drug discovery

Hydrogen-Bond Acceptor Topology: Sulfone vs. Sulfonamide Distinction in the 6-Position

954263-08-2 contains a true sulfone (S(=O)2–C) at the 6-position with no additional nitrogen. The diethylaminosulfonyl analog (CAS 897776-13-5) replaces this with a sulfonamide (S(=O)2–N), introducing a tertiary amine capable of participating in additional hydrogen-bonding and charge–charge interactions [1]. PubChem computed hydrogen-bond acceptor counts are 7 for both compounds [2]; however, the sulfonamide nitrogen in the diethylamino variant can act as a weak hydrogen-bond donor in certain protonation states (pKa of tertiary sulfonamide N ≈ –1 to 2), which the ethanesulfonyl sulfone cannot. This distinction matters when targeting binding sites with specific H-bond donor/acceptor patterns, as the ethanesulfonyl group provides a purely dipolar sulfone interaction without the potential for pH-dependent protonation that complicates the sulfonamide analog's binding mode prediction.

Hydrogen bonding sulfone sulfonamide medicinal chemistry

Procurement-Ready Purity and Traceability Advantage Over Non-Commercial Analogs

954263-08-2 is stocked and distributed by Enamine (catalog number EN300-85477) through Sigma-Aldrich at a certified purity of ≥95% with accompanying Certificate of Analysis (COA) . In contrast, the closest regioisomer (CAS 1082837-93-1) and positional isomer (CAS 1707602-95-6) are available from smaller vendors with less standardized quality documentation or require custom synthesis. This supply-chain differentiation means that 954263-08-2 can be procured with documented batch-to-batch consistency and full analytical traceability (InChIKey: SDKNKZPGBPJDKR-UHFFFAOYSA-N [1]), reducing the risk of structural misassignment or impurity-driven assay artifacts that can occur with less rigorously quality-controlled analogs.

Chemical procurement purity traceability supply chain

Optimal Research Application Scenarios for 954263-08-2 Based on Comparative Property Advantages


ELOVL6 Inhibitor Lead Optimization Requiring Balanced Lipophilicity

The benzoxazinone scaffold has been validated as an ELOVL6 inhibitor chemotype in published medicinal chemistry campaigns [1]. 954263-08-2, with its computed XLogP3 of 0.8 and ethanesulfonyl substituent, offers a balanced lipophilicity profile suitable for hit-to-lead optimization of orally active metabolic disease candidates. Its lower molecular weight (299.30 g/mol) compared to diethylaminosulfonyl analogs (342.37 g/mol) provides a ligand-efficiency advantage, while the 2-oxo regioisomerism confers distinct pKa properties that may enhance solubility at gastrointestinal pH.

Fragment-Based Screening Libraries Where Atom Economy Is Critical

At 299.30 g/mol with 21 heavy atoms, 954263-08-2 falls within the acceptable fragment range (MW < 300) for fragment-based drug discovery. Its computed ligand efficiency (approximately 0.40 for a hypothetical 1 µM hit) surpasses that of heavier sulfonamide analogs, making it a more atom-economical choice for fragment library inclusion. The ethanesulfonyl sulfone provides a dipolar recognition element without the added complexity of a potentially ionizable sulfonamide nitrogen, simplifying hit triage and validation.

Structure-Activity Relationship (SAR) Studies Mapping Sulfone vs. Sulfonamide SAR at the 6-Position

For medicinal chemistry programs exploring the SAR of the 6-position substituent on the benzoxazinone core, 954263-08-2 serves as the critical sulfone reference compound. Its purely dipolar ethanesulfonyl group enables direct comparison with sulfonamide analogs (e.g., CAS 897776-13-5) to deconvolute the contributions of hydrogen-bonding capacity, basicity, and steric bulk to target binding and selectivity. The commercial availability with documented purity and COA ensures reliable side-by-side comparison in enzymatic and cellular assays.

Chemical Biology Probe Development Requiring pH-Independent Target Engagement

The predicted pKa of ~3.84 for 954263-08-2 and the absence of an ionizable sulfonamide nitrogen mean that its physicochemical properties remain largely constant across the physiologically relevant pH range (pH 5–8). This pH independence is advantageous for chemical probe development where consistent target engagement in different subcellular compartments (e.g., acidic endosomes vs. neutral cytosol) is required, avoiding the confounding effects of differential protonation that can occur with sulfonamide-containing analogs.

Quote Request

Request a Quote for 2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.